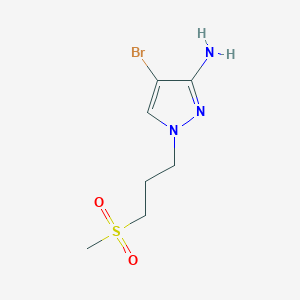

4-Bromo-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-3-amine

説明

特性

分子式 |

C7H12BrN3O2S |

|---|---|

分子量 |

282.16 g/mol |

IUPAC名 |

4-bromo-1-(3-methylsulfonylpropyl)pyrazol-3-amine |

InChI |

InChI=1S/C7H12BrN3O2S/c1-14(12,13)4-2-3-11-5-6(8)7(9)10-11/h5H,2-4H2,1H3,(H2,9,10) |

InChIキー |

VSUMSMQCDWXWKR-UHFFFAOYSA-N |

正規SMILES |

CS(=O)(=O)CCCN1C=C(C(=N1)N)Br |

製品の起源 |

United States |

準備方法

Detailed Stepwise Synthetic Route

Reaction Conditions and Optimization

- Bromination: Typically performed using N-bromosuccinimide (NBS) or tribromooxyphosphorus under mild conditions to avoid over-bromination or degradation of the pyrazole ring.

- Sulfonylation: Methylsulfonyl chloride reacts with the brominated pyrazole intermediate in the presence of a base such as triethylamine, often in an aprotic solvent like dichloromethane, controlling temperature to prevent side reactions.

- Amination: Amination can be achieved by nucleophilic substitution using ammonia or amines, or by reduction of nitro or other precursor groups, depending on the intermediate used.

- Purification: Gradient elution column chromatography using ethyl acetate/hexane or dichloromethane/methanol mixtures is common. Acid-base extraction helps remove impurities such as unreacted amines or acidic byproducts.

Alternative Synthetic Routes

While direct literature on this exact compound is limited, analogous pyrazole derivatives like 5-bromo-1-methyl-1H-pyrazol-3-amine have been synthesized via:

- Condensation of diethyl butynedioate with methylhydrazine.

- Bromination using tribromooxyphosphorus.

- Hydrolysis and subsequent functional group transformations to introduce amine and alkyl substituents.

These methods avoid highly toxic reagents such as cyanogen bromide and dangerous conditions like low-temperature reactions with n-butyl lithium, improving safety and scalability.

Data Tables Summarizing Key Synthetic Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Bromination reagent | N-bromosuccinimide (NBS), tribromooxyphosphorus | Selective for 4-position bromination |

| Base for sulfonylation | Triethylamine | Neutralizes HCl formed, promotes sulfonylation |

| Solvent for sulfonylation | Dichloromethane or DMF | Aprotic solvents preferred |

| Temperature | 0–25 °C for bromination and sulfonylation | Controlled to minimize side reactions |

| Reaction time | 2–24 hours depending on step | Monitored by TLC or NMR |

| Purification methods | Column chromatography, acid-base extraction | Ensures >99% purity |

| Characterization techniques | ^1H/^13C NMR, HRMS, HPLC | Confirm structure and purity |

Analytical Techniques for Characterization

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectroscopy confirm the regiochemistry and substitution pattern. Methylsulfonyl protons typically resonate near δ 3.0–3.5 ppm, while aromatic pyrazole protons appear in the aromatic region.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation pattern consistent with 4-Bromo-1-(3-(methylsulfonyl)propyl)-1H-pyrazol-3-amine.

- High-Performance Liquid Chromatography (HPLC): Used to assess purity, often achieving >99% in optimized syntheses.

- Thin-Layer Chromatography (TLC): Monitors reaction progress during synthesis.

Summary of Research Findings and Practical Considerations

- The synthetic route involves multi-step preparation starting from pyrazole precursors with bromination, sulfonylation, and amination steps.

- Safer and scalable methods avoid hazardous reagents such as cyanogen bromide and n-butyl lithium by using milder bromination and condensation protocols.

- Reaction conditions such as temperature, solvent, and reagent equivalents critically influence yield and purity.

- Purification strategies combine chromatographic and extraction techniques to isolate the target compound effectively.

- Analytical characterization ensures structural confirmation and batch quality control.

化学反応の分析

Types of Reactions

4-Bromo-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

Oxidation and Reduction: The methylsulfonyl group can be oxidized to form sulfone derivatives, while reduction reactions can convert it to sulfide or thiol derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

Bromination: Bromine, N-bromosuccinimide (NBS)

Sulfonylation: Methylsulfonyl chloride, triethylamine

Amination: Amine sources, such as ammonia or primary amines

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride

Major Products

Substitution Products: Various substituted pyrazoles depending on the nucleophile used

Oxidation Products: Sulfone derivatives

Reduction Products: Sulfide or thiol derivatives

Coupling Products: Biaryl or alkyl-aryl compounds

科学的研究の応用

4-Bromo-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

作用機序

The mechanism of action of 4-Bromo-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine atom and the methylsulfonyl group can influence its binding affinity and selectivity towards these targets. The compound may modulate signaling pathways or inhibit specific enzymes, leading to its observed biological effects.

類似化合物との比較

Comparison with Similar Pyrazole Derivatives

Structural and Substituent Variations

The compound’s structure places it within a broader class of 4-bromo-pyrazole-3-amine derivatives. Key comparisons include:

Key Observations :

- The methylsulfonylpropyl group in the target compound introduces steric bulk and polarity compared to simpler alkyl or aryl substituents (e.g., methyl or fluorobenzyl) in analogs.

- Fluorobenzyl-substituted derivatives (e.g., CAS 1001757-56-7) may exhibit enhanced lipophilicity, impacting membrane permeability in biological applications .

Physical and Spectral Properties

Data from related compounds highlight substituent effects on physical properties:

Melting Points and Spectral Data:

Key Observations :

Key Observations :

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-Bromo-1-(3-(methylsulfonyl)propyl)-1H-pyrazol-3-amine?

The synthesis typically involves coupling reactions. For example, amide bond formation between pyrazole carboxylic acids and amines can be achieved using coupling agents like HBTU/HOBt with DIPEA as a base in solvents such as DMF . Copper-catalyzed reactions (e.g., using CuBr) and cesium carbonate as a base are also effective for introducing substituents, as seen in analogous pyrazole syntheses . Key steps include cyclization, bromination (using reagents like NBS), and sulfonation to introduce the methylsulfonyl group.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Essential for confirming regiochemistry and substituent positions. For instance, methylsulfonyl protons resonate near δ 3.0–3.5 ppm, while pyrazole ring protons appear in the aromatic region .

- HRMS (ESI) : Validates molecular weight and fragmentation patterns .

- HPLC : Ensures purity (>99% in optimized syntheses) and monitors stability during storage .

Q. What purification strategies are recommended for isolating this compound?

Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is widely used . Acid-base extraction (e.g., HCl washing) helps remove unreacted amines or acidic byproducts .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

Regioselectivity in pyrazole bromination depends on directing groups and reaction conditions. Electron-donating groups (e.g., methyl) at specific positions can direct bromination to the desired site. For example, 4-bromo derivatives are favored when steric hindrance is minimized, as observed in 4-bromo-3-methylpyrazole syntheses . Temperature control (e.g., 0–25°C) and catalysts like FeCl3 may further enhance selectivity.

Q. What experimental design considerations resolve contradictions in reported biological activities (e.g., antitumor vs. inactive results)?

- Assay Validation : Use orthogonal assays (e.g., cell viability vs. target-binding studies) to confirm activity .

- Purity Checks : Contradictions may arise from impurities; rigorous HPLC and NMR analyses are critical .

- Structural Confirmation : X-ray crystallography (via SHELX ) can verify if synthetic byproducts or tautomers contribute to discrepancies.

Q. How can low synthetic yields (<20%) be improved?

- Catalyst Optimization : Replace CuBr with Pd catalysts for higher efficiency in coupling reactions .

- Solvent Screening : Polar aprotic solvents (e.g., DMSO) may improve reaction kinetics .

- Stepwise Synthesis : Isolate intermediates (e.g., 3-(methylsulfonyl)propan-1-amine) to minimize side reactions .

Q. What role does the methylsulfonylpropyl group play in modulating physicochemical properties?

The methylsulfonyl group enhances solubility in polar solvents and may improve target engagement via hydrogen bonding, as seen in sulfone-containing inhibitors interacting with bromodomains . Computational modeling (e.g., molecular docking) can predict its impact on binding affinity and pharmacokinetics.

Q. How can crystallographic ambiguities in structural determination be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。